molecular formula C6H5BrN4S4 B011095 [(3-bromo-1,2,4-thiadiazol-5-ylthio)methyl] methylcyanocarbonimidodithioate CAS No. 109305-67-1

[(3-bromo-1,2,4-thiadiazol-5-ylthio)methyl] methylcyanocarbonimidodithioate

Cat. No.: B011095
CAS No.: 109305-67-1
M. Wt: 341.3 g/mol
InChI Key: CYYLJYVWWUREAB-UHFFFAOYSA-N
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Description

[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a thiadiazole ring, and a cyanocarbonodithioimidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and bromine-containing reagents under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol reacts with a suitable electrophile.

    Attachment of the Cyanocarbonodithioimidate Moiety: This step involves the reaction of the intermediate compound with cyanogen bromide and a suitable amine under controlled conditions.

Industrial Production Methods

Industrial production of [(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds with various substrates.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of [(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate depends on its specific application:

    Biological Activity: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Materials Science: The compound’s ability to form stable bonds with various substrates can be exploited to create new materials with desirable properties.

Comparison with Similar Compounds

Similar Compounds

  • [(3-Chloro-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate
  • [(3-Iodo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate
  • [(3-Fluoro-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate

Uniqueness

[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interactions with biological targets or materials.

Properties

IUPAC Name

[(3-bromo-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4S4/c1-12-5(9-2-8)13-3-14-6-10-4(7)11-15-6/h3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYLJYVWWUREAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)SCSC1=NC(=NS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340767
Record name [(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109305-67-1
Record name [(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(3-bromo-1,2,4-thiadiazol-5-ylthio)methyl] methylcyanocarbonimidodithioate
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[(3-bromo-1,2,4-thiadiazol-5-ylthio)methyl] methylcyanocarbonimidodithioate

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